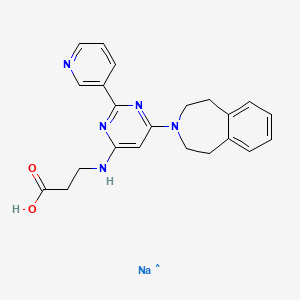

![molecular formula C15H22O2 B2356945 1-[4-(Heptyloxy)phenyl]ethanone CAS No. 37062-61-6](/img/structure/B2356945.png)

1-[4-(Heptyloxy)phenyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

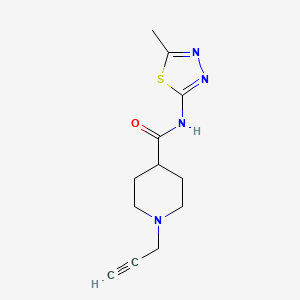

“1-[4-(Heptyloxy)phenyl]ethanone” is a chemical compound with the CAS Number: 37062-61-6 . It has a molecular weight of 234.34 . The IUPAC name for this compound is 1-[4-(heptyloxy)phenyl]ethanone . The InChI code for this compound is 1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of “1-[4-(Heptyloxy)phenyl]ethanone” is represented by the InChI code 1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 . The molecular formula is C15H22O2 .Physical And Chemical Properties Analysis

“1-[4-(Heptyloxy)phenyl]ethanone” is a powder . It has a melting point of 41-45 degrees Celsius .Applications De Recherche Scientifique

Photoremovable Protecting Group for Carboxylic Acids

1-[4-(Heptyloxy)phenyl]ethanone derivatives have been explored as photoremovable protecting groups for carboxylic acids. A study by Atemnkeng et al. (2003) introduced a new protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for this purpose. This compound effectively protects various carboxylic acids and releases them upon photolysis with 70-85% isolated yields. The paper details the synthesis and photorelease results of the protected acids, demonstrating the compound's utility in this application (Atemnkeng et al., 2003).

Synthesis and Crystal Structure Analysis

Another application area is in the synthesis and analysis of complex molecular structures. Cai et al. (2020) reported on the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, characterized by various spectroscopic techniques and X-ray crystallography. The compound formed two-dimensional and three-dimensional supramolecular frameworks facilitated by hydrogen bonds and stacking interactions. This research highlights the role of 1-[4-(Heptyloxy)phenyl]ethanone derivatives in facilitating the understanding of molecular structures and interactions (Cai et al., 2020).

Electrocatalytic and Voltammetric Applications

1-[4-(Heptyloxy)phenyl]ethanone and its derivatives are also significant in electrocatalysis and voltammetry. Raoof et al. (2008) developed a carbon paste electrode incorporating 1-[4-(ferrocenyl ethynyl) phenyl]-1-ethanone for the electrocatalytic and voltammetric determination of tryptophan. This electrode exhibited enhanced catalytic performance and provided a basis for developing sensitive and selective methods for analyte determination (Raoof et al., 2008).

Anti-inflammatory Activity

Compounds based on 1-[4-(Heptyloxy)phenyl]ethanone have been studied for their potential anti-inflammatory activity. Singh et al. (2020) investigated three phenyl dimer compounds, including derivatives of 1-[4-(Heptyloxy)phenyl]ethanone, for their anti-inflammatory properties in vivo. The study found that these compounds exhibited moderate to good inhibitory properties, suggesting their potential use in therapeutic applications (Singh et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-heptoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRWPYWJCRGFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Heptyloxy)phenyl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2356868.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)